molecular formula C19H27N7O2 B6446503 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640845-56-1

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

货号: B6446503
CAS 编号: 2640845-56-1
分子量: 385.5 g/mol
InChI 键: BOFRUFXDQIEZDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H27N7O2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.22262313 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N6O2C_{22}H_{26}N_{6}O_{2}, with a molecular weight of approximately 406.48 g/mol. The structure includes a morpholine group, a piperazine moiety, and a pyrazole-pyridazine linkage, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-II, which plays a significant role in inflammation and pain pathways. In vitro studies indicate that it exhibits selective inhibition, which may lead to reduced side effects compared to non-selective COX inhibitors .
  • Receptor Binding : Preliminary studies suggest that the compound may bind to specific receptors involved in neurotransmission and cellular signaling pathways. This binding can modulate physiological responses, making it a candidate for further therapeutic exploration.

Anti-inflammatory Properties

Research indicates that the compound demonstrates anti-inflammatory effects through COX-II inhibition. A study reported an IC50 value of 0.011 μM for a related compound in the same class, highlighting the potential potency of derivatives like this one .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Studies involving similar pyrazole derivatives have shown promising results against various cancer cell lines, indicating that modifications to the pyrazole structure can enhance cytotoxicity and selectivity towards cancer cells .

Case Studies

Several case studies have documented the biological activity of compounds related to this structure:

  • Study on COX-II Inhibitors : A series of compounds were tested for their COX-II inhibitory activity. Among them, derivatives with similar structural motifs exhibited significant potency, with some showing up to 38 times more effectiveness than traditional drugs like Rofecoxib .
  • Antiparasitic Activity : Related compounds have been evaluated for their antiparasitic properties against Plasmodium falciparum. These studies revealed that structural modifications can significantly impact both potency and selectivity against the parasite .

Table 1: Summary of Biological Activities

Activity TypeIC50/EC50 ValueReference
COX-II Inhibition0.011 μM
Anticancer ActivityVariable
Antiparasitic0.15 μM

Table 2: Structural Comparisons with Similar Compounds

Compound NameStructure FeaturesNotable Activity
4-Chloro-N-(4-{[6-(3,5-dimethylpyrazol-1-yl)...Contains chloro and piperazine groupsStrong COX-II inhibition
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]...Pyrimidine ring additionAntiparasitic activity

属性

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-15-13-16(2)26(22-15)18-4-3-17(20-21-18)24-7-5-23(6-8-24)14-19(27)25-9-11-28-12-10-25/h3-4,13H,5-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFRUFXDQIEZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。